

# Complanatoside C: Structural Characterization, Extraction Methodologies, and Pharmacological Profiling

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## Compound of Interest

Compound Name: *Complanatoside C*

Cat. No.: *B14118149*

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## Executive Summary

**Complanatoside C** is a complex, high-molecular-weight flavonoid glycoside isolated from the seeds of *Astragalus complanatus* R. Br. (*Astragali Complanati Semen*)[1]. As a specialized secondary metabolite, it plays a critical role in the plant's defense mechanisms and has garnered significant attention in pharmacognosy for its potent antioxidant and hypocholesterolemic properties[1]. This technical guide provides an authoritative synthesis of its chemical identity, advanced extraction protocols, and pharmacological mechanisms, designed for researchers and drug development professionals.

## Chemical Identity and Structural Elucidation

**Complanatoside C** was first comprehensively isolated and characterized from a 95% ethanol extract of *Astragali Semen* using a combination of advanced chromatographic methods[1]. Its structural elucidation relies heavily on a multi-modal spectroscopic approach, including Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)[1].

In modern analytical workflows, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is utilized to confirm its presence in complex matrices. Under negative electrospray ionization, **Complanatoside C** exhibits an experimental mass-to-charge ratio (m/z) of 1021, aligning perfectly with its calculated molecular weight[2].

**Table 1: Physicochemical Profile of Complanatoside C**

Property	Specification
Compound Name	Complanatoside C
Chemical Class	Flavonoid Glycoside
Molecular Formula	C <sub>48</sub> H <sub>60</sub> O <sub>24</sub>
Molecular Weight	1021.0 g/mol
Botanical Source	Seeds of Astragalus complanatus R. Br.
Solubility Profile	Soluble in DMSO, Pyridine, Methanol, and Ethanol

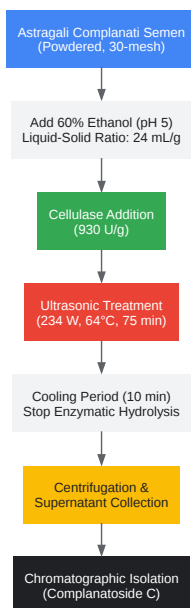
## Advanced Extraction Protocols: Ultrasound-Cellulase Synergy

Traditional solvent extraction of high-molecular-weight flavonoid glycosides like **Complanatoside C** often suffers from low yields due to the rigid cellulosic plant cell walls. To overcome this, modern extraction protocols employ Ultrasound-Cellulase Synergistic Extraction (UCSE)[2].

This method is a self-validating system: the cellulase enzymatically degrades the  $\beta$ -1,4-glucan bonds in the plant cell wall, while the ultrasonic waves induce acoustic cavitation. The implosion of cavitation micro-bubbles generates localized shear forces that mechanically disrupt the matrix, drastically enhancing the mass transfer of the solvent into the intracellular space.

### Step-by-Step UCSE Protocol

- **Matrix Preparation:** Pulverize dried Astragali Complanati Semen and pass through a 30-mesh sieve. Causality: A 30-mesh size provides an optimal surface-area-to-volume ratio for solvent penetration without creating ultra-fine dust that could clog downstream chromatographic columns[2].
- **Solvent Addition:** Suspend 300 mg of the powdered matrix in a 60% ethanol solution adjusted to pH 5, maintaining a liquid-to-solid ratio of 24 mL/g. Causality: 60% ethanol provides the ideal dielectric constant to dissolve both the hydrophobic flavonoid aglycone and its hydrophilic sugar moieties. pH 5 is the optimal thermodynamic environment for cellulase activity[2].
- **Enzymatic Inoculation:** Add cellulase at a concentration of 930 U/g of substrate[2].
- **Synergistic Extraction:** Subject the suspension to ultrasonic treatment at 234 W and 64°C for exactly 75 minutes[2]. Causality: 64°C accelerates extraction kinetics without thermally degrading the heat-sensitive flavonoid glycosides.
- **Reaction Quenching:** Immediately transfer the homogenate to a cooling bath for 10 minutes. Causality: Rapid cooling denatures the cellulase, halting enzymatic hydrolysis and preventing the over-degradation of the target glycosides[2].
- **Separation:** Centrifuge the cooled solution to separate the supernatant containing the total flavonoids (including **Complanatoside C**) from the cellular debris[2].



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Fig 1. Ultrasound-cellulase synergistic extraction workflow for **Complanatoside C**.

## Table 2: Optimized UCSE Parameters

Extraction Parameter	Optimized Value
Cellulase Concentration	930 U/g
Liquid-to-Solid Ratio	24 mL/g
Ultrasonic Power	234 W
Extraction Temperature	64°C
Extraction Time	75 minutes

# Pharmacological Mechanisms and Therapeutic Potential

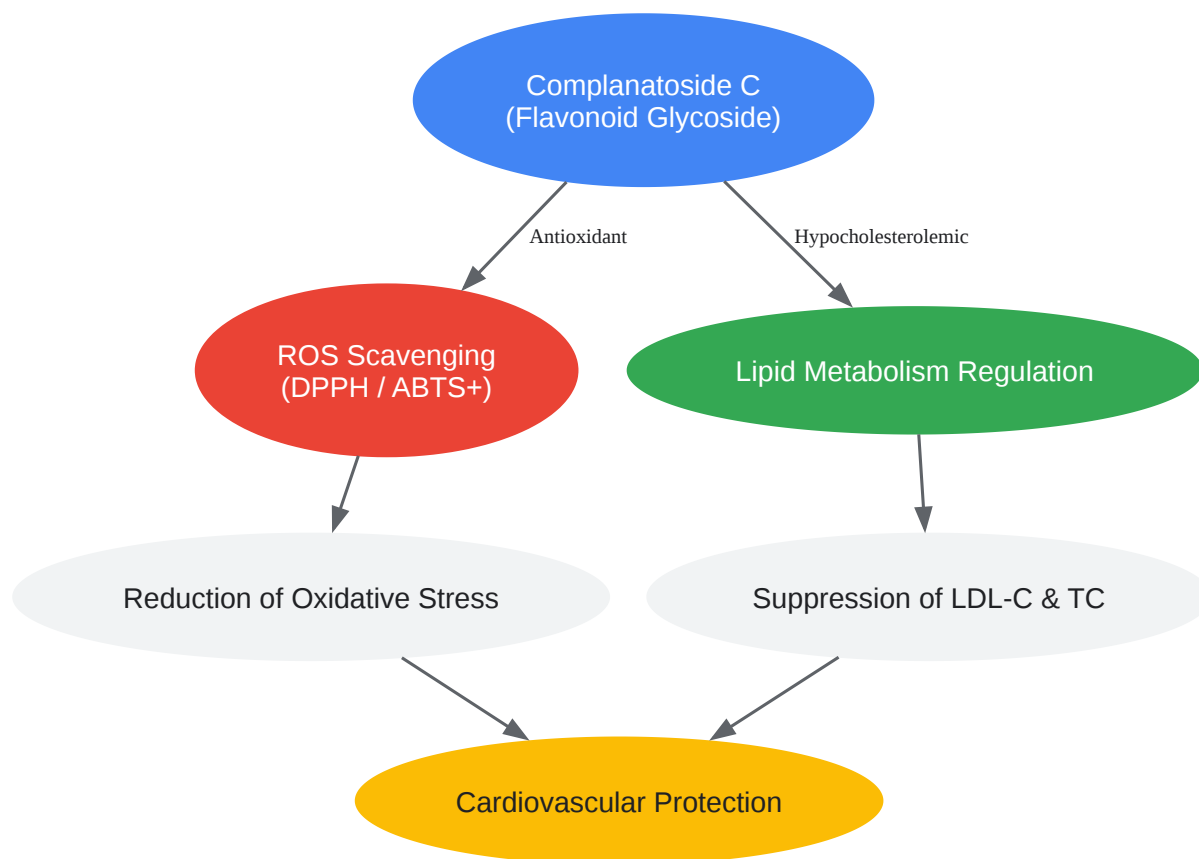
**Complanatoside C** and its parent extract exhibit a highly active pharmacological profile, primarily mediated through the regulation of oxidative stress and lipid metabolism[1].

## Antioxidant Activity

Flavonoid glycosides act as potent electron donors. In vitro assays demonstrate that extracts rich in **Complanatoside C** effectively scavenge 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzthiazoline-6-sulphonate) (ABTS+) radicals[2]. The high molecular weight and multiple hydroxyl groups on the flavonoid backbone allow it to neutralize reactive oxygen species (ROS), thereby mitigating cellular oxidative stress and preventing lipid peroxidation[2].

## Hypocholesterolemic Effects

In vivo studies on hyperlipidemic models fed a high-cholesterol diet (HCD) reveal that the administration of *Astragalus complanatus* extracts remarkably suppresses elevated total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C)[1]. The mechanism is closely tied to the regulation of hepatic lipid metabolism, potentially mediated through the modulation of estrogen receptor alpha (ER $\alpha$ ) expression in the liver, which plays a pivotal role in maintaining lipid homeostasis[1].



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Fig 2. Pharmacological mechanisms of **Complanatoside C** targeting oxidative stress and lipid metabolism.

## Conclusion

**Complanatoside C** represents a highly complex, bioactive flavonoid glycoside with significant therapeutic potential. The integration of ultrasound and enzymatic hydrolysis provides a highly efficient, scalable protocol for its extraction. As drug development pivots toward naturally derived, multi-target compounds for metabolic and cardiovascular diseases, **Complanatoside C** serves as a prime candidate for further pharmacokinetic and pharmacodynamic exploration.

## References

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- To cite this document: BenchChem. [Complanatoside C: Structural Characterization, Extraction Methodologies, and Pharmacological Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14118149/docs#complanatoside-c-structural-characterization-extraction-methodologies-and-pharmacological-profiling>]

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